Journal Name:Zeitschrift für Naturforschung A
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2014-10-08 , DOI: 10.1039/C4RA10661J
Co-processing of H2O, CO2, and light (C1–2) oxygenates with CH4 at 950 K over Mo/H-ZSM-5 catalysts results in complete fragmentation of the oxygenate and CO as the sole oxygen-containing product. The C/Heff accounts for removal of O as CO and describes the net C6H6 and total hydrocarbon synthesis rates at varying (0.0–0.10) oxygenate and H2 to CH4 co-feed ratios.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2019-06-25 , DOI: 10.1039/C9RA01987A
The reference electrode (RE) provides a stable potential for electrochemical detection; therefore, the RE plays an important role in environmental monitoring. In this paper, a novel batch of microfabricated silicon-base miniaturized Ag/AgCl RE was reported. A specially designed mini-tank for saturated KCl solution storage and a nanochannel array for ion-exchange were fabricated on a 4 inch (100) silicon wafer using a two-step KOH anisotropic etching process. An Ag/AgCl electrode was fabricated on a 4 inch Pyrex 7740 glass substrate. Finally, the finished silicon and glass substrates were anode bonded to form the entire system. By comparing with a conventional solid-state Ag/AgCl RE in electrochemical microsensors, a pre-packaged saturated KCl solution in the mini-tank provided a stable working environment for the Ag/AgCl electrode to ensure a constant reference potential. Compared with a routine glass-structured RE and by replacing the ion-exchange membrane with a nanochannel array, the miniaturized RE achieved a longer lifetime. The size of the finished miniaturized RE electrode was 11 mm × 14 mm. The reference potential variation was only 0.1 mV under continuous testing for 3000 s. The standard deviation in the reference potential was only 1.314 mV in different Na2SO4 buffer concentrations ranging from 3 mM to 30 mM. To verify the practicality of the novel silicon-base miniaturized RE, the fabricated RE was applied to measure the amount of nitrite in a water sample and achieved a better linearity of R2 = 0.998. This miniaturized RE showed better reference potential stability and consistency because of the batch fabrication technique. This novel strategy for the design and manufacture of the miniaturized RE shows a bright future in the wide use of electrochemical sensors in online monitoring of water pollutants.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2015-04-24 , DOI: 10.1039/C5RA04149J
First, polyamide (PA) 10,10-based compounds with enhanced flame retardant properties have been prepared by melt-blending. To this aim, a traditional intumescent formulation consisting of ammonium polyphosphate (APP) and pentaerythritol (PER) derived from oil chemistry has been added to PA 10,10 (30 wt% loading) and the resulting morphological, mechanical and flame retardant properties have been investigated. In order to achieve the highest carbon content from bio-source, PER has been replaced by corn starch: thus, it was possible to compare the thermal, mechanical and combustion properties of the compounds containing non-bio additives (APP and PER) with those of the starch-containing counterparts. Furthermore, the same intumescent ingredients adopted in bulk have been further used for coating PA 10,10 surface, exploiting a UV-curing process. From an overall point of view, cone calorimetry tests have shown that these bulk formulations are able to reduce total heat release and peak of heat release rate – pkHRR – (about 30%), but, contrariwise, they lower time to ignition and increase the smoke production, as well. A similar trend has been found when the flame retardants were added to a UV-curable system coated on PA 10,10 samples, without taking into consideration the effect of specimen mass. Conversely, when the combustion parameters were normalized to the specimen mass, the reduction of pkHRR was significantly higher than that found with the same FR content in bulk (about −65 vs. −35%, respectively). As a consequence, the flame retardant results achieved by the surface approach seem to be more promising than those from melt-blending.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2020-04-24 , DOI: 10.1039/D0RA02300K
Unique microstructured nickel ammonium phosphate Ni(NH4)2(PO3)4·4H2O and Ni(NH4)2(PO3)4·4H2O/GF composite were successfully synthesized through the hydrothermal method with different graphene foam (GF) mass loading of 30, 60 and 90 mg as a positive electrode for asymmetric supercapacitors. The crystal structure, vibrational mode, texture and morphology of the samples were studied with X-ray diffraction (XRD), Raman spectroscopy, Brunauer–Emmett–Teller (BET) surface area analysis and scanning electron microscopy (SEM). The prepared materials were tested in both 3-and 2-electrode measurements using 6 M KOH electrolyte. The composite material Ni(NH4)2(PO3)4·4H2O/60 mg exhibited a remarkable gravimetric capacity of 52 mA h g−1, higher than the 34 mA h g−1 obtained for the Ni(NH4)2(PO3)4·4H2O pristine sample, both at 0.5 A g−1. For the fabrication of the asymmetric device, activated carbon from pepper seed (ppAC) was used as a negative electrode while Ni(NH4)2(PO3)4·4H2O/60 mg GF was adopted as the positive electrode. The Ni(NH4)2(PO3)4·4H2O/60 mg GF//ppAC asymmetric device delivered a specific energy of 52 Wh kg−1 with an equivalent specific power of 861 W kg−1 at 1.0 A g−1 within a potential range of 0.0–1.5 V. Moreover, the asymmetric device displayed a capacity retention of about 76% for over 10 000 cycles at a high specific current of 10.0 A g−1.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2012-10-02 , DOI: 10.1039/C2RA21812G
Understanding bio-based protein polymer structures is important when designing new materials with desirable properties. Here the effect of urea on the wheat gluten (WG) protein structure in WG–urea films was investigated. Small-angle X-ray scattering indicated the formation of a hexagonal close-packed (HCP) hierarchical structure in the WG–urea materials. The HCP structure was influenced significantly by the urea concentration and processing conditions. The interdomain distance dI between the HCP scattering objects increased with increasing content of urea and the objects seemed to be oriented in the extrusion direction. Additionally, the effect of temperature on the HCP structure was studied and it was shown that at ≥55 °C the HCP structure disappeared. Transmission electron microscopy revealed a rather denatured pattern of both HMW-glutenins and gliadins in the WG–urea films. The molecular packing of the WG protein polymer can be highly affected by an additive and the processing method used.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-08-02 , DOI: 10.1039/C6RA17783B
Data on anodic dehydroaromatization of 9,10-dihydroacridines, bearing aryl and heteroaryl fragments, are presented. Effects of both electron-donating and electron-withdrawing substituents on the current–voltage characteristics of these compounds have been established. The experimental data proved to be in a good agreement with quantum chemical calculations. A simple and convenient method for the electrochemical conversion of dihydroacridines into the corresponding 9-(hetero)aryl-N-methylacridinium salts has been advanced.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2012-07-26 , DOI: 10.1039/C2RA21543H
We predicted here gravimetric hydrogen storage capacity of Ti2–C2H4 and Ti2–C2H4+ complexes using density functional theory (DFT) method. The number of adsorbed H2 on Ti2–C2H4 is limited to ten. It has been seen that controlling the charge-state of this complex enhances its gravimetric hydrogen uptake and the metal bond strength. The resulting cationized complex then adsorbs two additional H2 molecules than the neutral complex. In addition, we elucidated the effect of exchange and correlation functionals in DFT on H2 adsorption energy of these complexes. Molecular dynamics simulations were also carried out to confirm whether the complex adsorbs H2 molecules at a finite temperature. The H2 uptake capacity of a complex from simulations is the same as that from the geometry optimization only if the H2 adsorption was energetically favourable i.e. with the positive Gibbs free corrected H2 adsorption energy.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2015-01-08 , DOI: 10.1039/C4RA14104K
Water starvation could be one of the reasons for proton exchange membrane (PEM) water electrolyzer degradation. In this paper, the water starvation phenomena of a unit cell in a PEM electrolyzer stack are investigated. The voltage, current density and temperature distribution are investigated in situ with a segmented electrolyzer. The results show that the voltage of the middle and outlet regions is higher than the inlet voltage, which illustrates that water starvation could occur simultaneously in different regions of the electrolyzer. The water stoichiometries have an important effect on the voltage distribution, current density distribution and temperature distribution at 0.5 A cm−2 and 60 °C. The electrochemical impedance spectra of different segments show that the cell resistance and charge transfer resistance gradually increase along the water flow direction when the water stoichiometry is 3. According to the flow regime map, the critical water stoichiometry for electrolysis is further discussed.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2012-09-17 , DOI: 10.1039/C2RA22144F
The effect of Li+ co-doping on the photoluminescence properties of YPO4:Eu is discussed. Interesting behaviours, such as the presence of intermediate bands, shifting of the Eu–O charge transfer band (Eu–O CTB) to a lower wavelength, variation in intensities of magnetic (5D0 → 7F1) and electric dipole (5D0 → 7F2) transitions of Eu3+ and shift of 5D0 → 7F0 to higher energy with increasing excitation wavelengths are observed. The Eu3+ ion does not have an absorption band in the range 340–350 nm, but after excitation at these wavelengths, a broad emission band (370–570 nm), as well as sharp peaks of Eu3+, could be observed. This is due to strong energy transfer from the intermediate band of the host to the Eu3+ ion. X-ray photoelectron spectroscopy (XPS) study also confirms that intermediate band emission is not due to Eu2+ ion emission. The blue shifting of Eu–O CTB is because of the increase in the optical electronegativity of the Eu3+ ion on Li+ co-doping. The variation in intensities of the 5D0 → 7F2 and 5D0 → 7F1 dipole transitions is related to (i) overlapping interaction parameters within the ground and excited states, (ii) exchange interaction among atoms/ions and (iii) density of the incoming photons. Shift of 5D0 → 7F0 to a higher energy with increasing excitation wavelengths is because of change in the second order crystal field parameter B20 with excitation wavelength. The significant enhancement of luminescence intensity is found with Li+ co-doping due to the increase in crystallinity.
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2016-03-14 , DOI: 10.1039/C6RA02428A
Mesoporous C, N co-doped TiO2 was fabricated by a one pot pyrolysis method using ammonium titanyl oxalate as the precursor. When deposited with Au, the resulting materials possessed a relatively high surface area and highly dispersed gold nano-particles, exhibiting high catalytic activities for CO oxidation. The doping of C and N into meso-structured TiO2 increases the number of surface defect which could improve the absorption of oxygen, tune the metal-support interaction and promote the catalytic activities for CO oxidation.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |